molecular formula C16H21BrN6O3 B10949120 4-bromo-1-ethyl-N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide

4-bromo-1-ethyl-N-[1-ethyl-5-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-yl]-1H-pyrazole-5-carboxamide

Cat. No.: B10949120
M. Wt: 425.28 g/mol
InChI Key: ORNNTEACJJQNGE-UHFFFAOYSA-N
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Description

4-BROMO-1-ETHYL-N~5~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-1-ETHYL-N~5~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step reactions. One common approach is the cyclocondensation of hydrazine with a carbonyl compound, followed by bromination and subsequent functional group modifications . The reaction conditions often require specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and microwave-assisted reactions are also explored to enhance production rates and reduce energy consumption .

Chemical Reactions Analysis

Types of Reactions

4-BROMO-1-ETHYL-N~5~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrazoles .

Mechanism of Action

The mechanism of action of 4-BROMO-1-ETHYL-N~5~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BROMO-1-ETHYL-N~5~-[1-ETHYL-5-(MORPHOLINOCARBONYL)-1H-PYRAZOL-4-YL]-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H21BrN6O3

Molecular Weight

425.28 g/mol

IUPAC Name

4-bromo-2-ethyl-N-[1-ethyl-5-(morpholine-4-carbonyl)pyrazol-4-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C16H21BrN6O3/c1-3-22-13(11(17)9-18-22)15(24)20-12-10-19-23(4-2)14(12)16(25)21-5-7-26-8-6-21/h9-10H,3-8H2,1-2H3,(H,20,24)

InChI Key

ORNNTEACJJQNGE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)NC(=O)C2=C(C=NN2CC)Br)C(=O)N3CCOCC3

Origin of Product

United States

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